molecular formula C17H27NO B5074272 1-[5-(4-ethylphenoxy)pentyl]pyrrolidine

1-[5-(4-ethylphenoxy)pentyl]pyrrolidine

Cat. No.: B5074272
M. Wt: 261.4 g/mol
InChI Key: DXXCRGLIUXCRTR-UHFFFAOYSA-N
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Description

1-[5-(4-Ethylphenoxy)pentyl]pyrrolidine is a chemical compound of interest in medicinal chemistry and neuroscience research. Structurally, it features a pyrrolidine ring linked to a 4-ethylphenoxy group via a pentyl chain. This molecular architecture is characteristic of compounds that often exhibit bioactivity . Pyrrolidine derivatives are frequently investigated for their potential interactions with the central nervous system. Related compounds in this class have been studied as inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET) . Furthermore, structurally similar alkylamine compounds bearing a pyrrolidine moiety are known to be explored as ligands for various biological targets, including histamine H3 receptors . Researchers may find value in this compound for developing novel pharmacological tools or for structure-activity relationship (SAR) studies aimed at understanding the impact of the phenoxy-pentyl linker and terminal pyrrolidine group on receptor binding and selectivity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[5-(4-ethylphenoxy)pentyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-2-16-8-10-17(11-9-16)19-15-7-3-4-12-18-13-5-6-14-18/h8-11H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXCRGLIUXCRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-[5-(4-ethylphenoxy)pentyl]pyrrolidine with structurally related pyrrolidine derivatives, emphasizing substituent effects and bioactivity:

Compound Name Substituent Group Key Properties/Activities Reference Data
This compound 4-Ethylphenoxy-pentyl Data not explicitly provided in evidence
Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E)- (Trichostachine) 1,3-Benzodioxolyl-penta-dienyl Antibacterial (quorum sensing inhibition in Chromobacterium violaceum); retention time: 29.30 min; relative area: 1.51%
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine 4-Chlorophenyl-phenyl-butenyl Structural analog with halogenated aryl groups; potential CNS activity (common in pyrrolidine drugs)
1-(4-Bromophenyl)pyrrolidine 4-Bromophenyl Halogenated derivative; used as synthetic intermediate
Piperine (for contrast) Piperidine backbone with benzodioxolyl group Major alkaloid in pepper; 65.4% relative area in black pepper extract; bioenhancer and antioxidant

Key Observations:

Substituent Impact on Bioactivity: The 1,3-benzodioxolyl group in Trichostachine confers antibacterial activity by disrupting bacterial communication (quorum sensing) .

Chromatographic Behavior :

  • Trichostachine elutes at 29.30 minutes with a relative area of 1.51%, suggesting moderate polarity and abundance in natural extracts . Piperine, a structurally distinct but related alkaloid, dominates pepper extracts (65.4% relative area) due to its high concentration and stability .

Synthetic vs. Natural Occurrence :

  • Halogenated pyrrolidines (e.g., 1-(4-bromophenyl)pyrrolidine) are typically synthetic, whereas Trichostachine and piperine are naturally occurring .

Q & A

Q. What synthetic pathways are recommended for 1-[5-(4-ethylphenoxy)pentyl]pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Pyrrolidine Ring Formation : Cyclization of γ-aminobutyraldehyde derivatives under basic conditions (e.g., NaOH/EtOH) .
  • Phenoxy Linker Attachment : Nucleophilic substitution between 5-bromopentane and 4-ethylphenol, followed by coupling to pyrrolidine via alkylation .
  • Key Conditions : Temperature (80–100°C for substitution reactions), solvent polarity (DMF for alkylation), and catalyst choice (e.g., K₂CO₃ for deprotonation). Yield optimization requires strict control of stoichiometry and inert atmospheres to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and ethylphenoxy moiety (δ 1.2–1.4 ppm for CH₃, δ 6.8–7.2 ppm for aromatic protons) .
  • FT-IR : Confirm ether linkage (C-O-C stretch at ~1250 cm⁻¹) and pyrrolidine ring (C-N stretch at ~1180 cm⁻¹) .
  • Chromatography :
  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (60:40 to 95:5) for purity analysis. Retention time typically ~8–10 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different in vitro models?

  • Methodological Answer : Discrepancies often arise from variability in experimental design:
  • Model Selection : Compare cell lines (e.g., HEK293 vs. HeLa) for receptor expression levels using qPCR .
  • Dosage Consistency : Standardize molar concentrations (e.g., 1–100 µM) and exposure times (24–72 hours) .
  • Control Groups : Include positive controls (e.g., known kinase inhibitors) and vehicle-only groups to isolate compound-specific effects .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) and identify outliers .

Q. What advanced crystallographic techniques elucidate the compound’s three-dimensional conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (MeOH/CHCl₃, 4°C). Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement using SHELXL-97 to achieve R-factor < 0.05 .
  • Key Parameters : Analyze torsion angles between the pyrrolidine ring and phenoxy chain to assess steric strain. Compare with DFT-optimized geometries for validation .

Q. What methodological considerations are critical for pharmacokinetic studies?

  • Methodological Answer :
  • In Vivo Models : Use Sprague-Dawley rats (n = 6/group) with IV/oral administration (10 mg/kg). Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours .
  • LC-MS/MS Quantification : Employ a triple quadrupole system with ESI+ ionization. Monitor m/z transitions for the compound (e.g., m/z 290 → 145) and internal standard (e.g., deuterated analog) .
  • Data Interpretation : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .

Q. How can synthetic routes be optimized to mitigate steric hindrance from the 4-ethylphenoxy group?

  • Methodological Answer :
  • Alternative Linkers : Replace pentyl with a more flexible hexyl chain to reduce torsional strain .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for pyrrolidine nitrogen during phenoxy coupling to prevent unwanted side reactions .
  • Computational Modeling : Perform molecular dynamics simulations (AMBER force field) to predict conformational stability before synthesis .

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